molecular formula C6H4F3IN2 B1315950 3-Iodo-5-(trifluoromethyl)pyridin-2-amine CAS No. 211308-82-6

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1315950
M. Wt: 288.01 g/mol
InChI Key: VOBRARFDTYAAFC-UHFFFAOYSA-N
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Patent
US08530489B2

Procedure details

To a stirred solution of 3-Iodo-5-trifluoromethylpyridin-2-amine (61.38 g, 213 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere was added Pd(PPh)3Cl2 (1.5 g, 2.1 mmol), and copper iodide (0.406 g, 2.1 mmol) and the reaction mixture degassed under nitrogen. The reaction mixture was cooled in an ice bath and TMS acetylene (36 mL, 256 mmol) was added dropwise over 30 minutes. Upon complete addition the reaction was allowed to warm to room temperature and monitored until the reaction was complete. The mixture was diluted with ethyl acetate (200 mL) and filtered through silica washed through with 4×150 mL ethyl acetate. The filtrates were concentrated and the solid was triturated from heptane (250 mL) to give 56 g of product.
Quantity
61.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh)3Cl2
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.406 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Si:13]([C:17]#[CH:18])([CH3:16])([CH3:15])[CH3:14]>C1COCC1.C(OCC)(=O)C.[Cu](I)I>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([C:18]#[C:17][Si:13]([CH3:16])([CH3:15])[CH3:14])[C:3]([NH2:12])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
61.38 g
Type
reactant
Smiles
IC=1C(=NC=C(C1)C(F)(F)F)N
Name
Pd(PPh)3Cl2
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.406 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture degassed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction
FILTRATION
Type
FILTRATION
Details
filtered through silica
WASH
Type
WASH
Details
washed through with 4×150 mL ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
the solid was triturated from heptane (250 mL)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.